

# Technical Whitepaper: Synthesis and Characterization of (E)-CHBO4

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Compound of Interest		
Compound Name:	(E)-CHBO4	
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A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound designated "**(E)-CHBO4**" did not yield specific results in publicly available scientific literature. This designation may be proprietary, novel, or an internal code. To fulfill the user's request for a comprehensive technical guide, this document will focus on a representative and well-characterized model compound, (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, a molecule belonging to the chalcone family. The abbreviation "CHBO4" will be used throughout this document to refer to this model compound. Chalcones are widely studied for their diverse pharmacological activities and their synthesis is a staple in medicinal chemistry.[1][2][3]

## Introduction to (E)-CHBO4

(E)-CHBO4, or (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, a subclass of flavonoids characterized by an  $\alpha,\beta$ -unsaturated ketone core structure.[1] [4] This scaffold is of significant interest in drug discovery due to its structural simplicity, ease of synthesis, and the wide array of biological activities its derivatives possess, including anti-inflammatory, antiviral, antioxidant, and anticancer effects.[1][2][5] This guide provides a detailed overview of the synthesis of **(E)-CHBO4** via Claisen-Schmidt condensation, its comprehensive characterization using modern analytical techniques, and an exploration of its known biological signaling pathways.

## Synthesis of (E)-CHBO4



The synthesis of **(E)-CHBO4** is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (4-hydroxyacetophenone) and an aromatic aldehyde (benzaldehyde).[4][6] This method is efficient and scalable, making it suitable for laboratory and potential industrial applications.

## **Experimental Protocol: Claisen-Schmidt Condensation**

This protocol details a standard, solvent-based laboratory procedure for the synthesis of **(E)-CHBO4**.

#### Materials:

- 4-hydroxyacetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH)
- Ethanol (99%)
- · Hydrochloric Acid (HCI), dilute
- Distilled Water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser (optional, for reflux)
- Beaker
- Buchner funnel and filter paper
- Standard laboratory glassware

#### Procedure:



- Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4hydroxyacetophenone in 25 mL of ethanol. Stir the solution at room temperature until the solid is fully dissolved.
- Addition of Aldehyde: To the stirring solution, add 10 mmol of benzaldehyde.
- Catalyst Addition: Prepare a solution of 20 mmol of sodium hydroxide in 10 mL of water. Add
  this aqueous NaOH solution dropwise to the ethanolic mixture of reactants while maintaining
  vigorous stirring. The reaction mixture will typically turn color and may become cloudy.
- Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress
  can be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction is stirred for
  several hours to 24 hours to ensure completion.[4]
- Work-up and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing approximately 50-100 mL of crushed ice or ice-cold water.
- Acidification: Slowly add dilute hydrochloric acid to the aqueous mixture with stirring until the pH is neutralized (pH ~7). This step protonates the phenoxide and precipitates the chalcone product.[4][7]
- Isolation of Crude Product: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.[4]
- Washing: Wash the collected solid with several portions of cold distilled water until the filtrate is neutral.[4][8]
- Drying and Recrystallization: Dry the crude product in a vacuum oven. For further
  purification, the (E)-CHBO4 can be recrystallized from a suitable solvent system, such as
  ethanol or a methanol-water mixture, to yield a pure, crystalline solid.[7][8]

## **Synthesis Workflow Diagram**



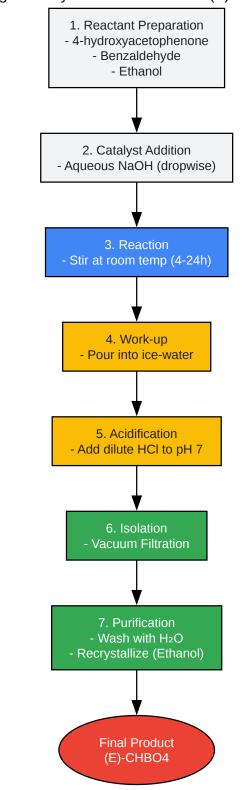


Figure 1: Synthesis Workflow for (E)-CHBO4

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Caption: Figure 1: Synthesis Workflow for (E)-CHBO4.



#### **Characterization Data**

The structural identity and purity of the synthesized **(E)-CHBO4** are confirmed using a combination of spectroscopic methods. Representative data are summarized below.

#### **Mass Spectrometry**

Mass spectrometry confirms the molecular weight of the compound.

Parameter	Value
Molecular Formula	C15H12O2
Molecular Weight	224.25 g/mol
Ionization Mode	Electrospray Ionization (ESI+) or MALDI-TOF
Observed m/z	225.08 [M+H]+, 247.06 [M+Na]+
Data are representative and may vary based on instrumentation and ionization method.	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.



Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
3100 - 3400	O-H stretch (phenolic)	Broad
~1650	C=O stretch ( $\alpha$ , $\beta$ -unsaturated ketone)	Strong
~1595	C=C stretch (aromatic and alkene)	Strong
~975	C-H bend (trans alkene, characteristic of E-isomer)	Medium
Source: Representative data compiled from related chalcone structures.[9][10]		

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Table 3: <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.4	singlet	1H	Phenolic -OH
~8.1	doublet	2H	Aromatic C-H (ortho to C=O)
~7.9	doublet	1H	Alkene C-H (β to C=O, H-β)
~7.7	multiplet	2H	Aromatic C-H (ortho to phenyl ring)
~7.5	doublet	1H	Alkene C-H (α to C=O, H-α)
~7.4	multiplet	3H	Aromatic C-H (meta/para of phenyl ring)
~6.9	doublet	2H	Aromatic C-H (meta to C=O)

Source: Representative data compiled from related chalcone structures.[11]

Table 4: 13C NMR Data (100 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ, ppm)	Assignment
~187.5	Carbonyl C=O
~162.7	Aromatic C-OH
~143.2	Alkene C-H (β to C=O)
~135.0	Aromatic C (ipso, phenyl ring)
~131.5	Aromatic C-H (ortho to C=O)
~130.5	Aromatic C-H (para of phenyl ring)
~129.6	Aromatic C-H (meta of phenyl ring)
~129.0	Aromatic C-H (ortho of phenyl ring)
~128.3	Aromatic C (ipso, hydroxyphenyl ring)
~122.8	Alkene C-H (α to C=O)
~116.2	Aromatic C-H (meta to C=O)

Source: Representative data compiled from related chalcone structures.[11]

## **Biological Activity and Signaling Pathways**

**(E)-CHBO4** (4-hydroxychalcone) has been investigated for a range of biological activities, with significant effects observed on key cellular signaling pathways involved in inflammation, cell survival, and viral replication.

#### Inhibition of NF-kB Signaling Pathway

Nuclear Factor-kappa B (NF- $\kappa$ B) is a critical transcription factor that regulates inflammatory responses, immunity, and cell survival. In many inflammatory diseases and cancers, the NF- $\kappa$ B pathway is constitutively active. **(E)-CHBO4** has been shown to inhibit the activation of the NF- $\kappa$ B pathway induced by Tumor Necrosis Factor-alpha (TNF $\alpha$ ).[2][12] The mechanism involves the inhibition of the proteasome, which prevents the degradation of the I $\kappa$ B $\alpha$  inhibitor protein.[2] As a result, the NF- $\kappa$ B (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory target genes.[2]



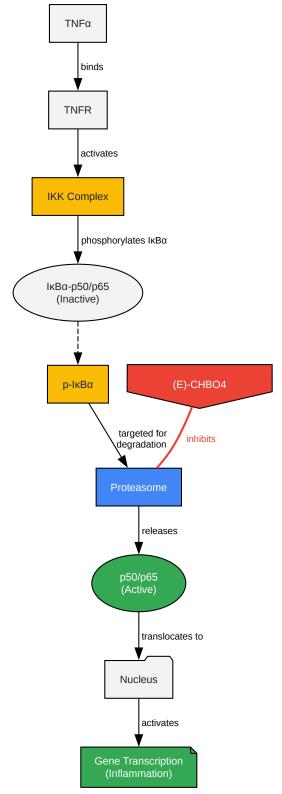


Figure 2: (E)-CHBO4 Inhibition of NF-kB Pathway

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Caption: Figure 2: (E)-CHBO4 Inhibition of NF-кВ Pathway.



#### Modulation of EGFR/AKT/ERK1/2 Pathway

Recent studies have demonstrated that **(E)-CHBO4** exhibits antiviral activity against human coronavirus HCoV-OC43.[1] The mechanism of action involves the targeting of the early stages of viral infection by binding to the Epidermal Growth Factor Receptor (EGFR).[1] This interaction inhibits the downstream EGFR/AKT/ERK1/2 signaling pathway, which is crucial for viral replication.[1] By suppressing this pathway, **(E)-CHBO4** effectively reduces viral protein and RNA levels.[1]

#### **Activation of Nrf2/GPx4 Pathway**

**(E)-CHBO4** has also been shown to attenuate allergic airway inflammation and oxidative stress.[13] It achieves this by activating the Nrf2/GPx4 signaling pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative damage. By upregulating this protective pathway, **(E)-CHBO4** reduces lung oxidative stress and inflammatory cell infiltration in models of allergic asthma.[13]

#### Conclusion

**(E)-CHBO4**, represented here by (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, is a synthetically accessible chalcone with significant and diverse biological activities. Its straightforward synthesis via the Claisen-Schmidt condensation, combined with its well-defined characterization profile, makes it an attractive scaffold for further investigation. The compound's ability to modulate critical signaling pathways such as NF-κB, EGFR/AKT/ERK, and Nrf2 underscores its potential as a lead compound in the development of novel therapeutics for inflammatory, viral, and oxidative stress-related diseases. This guide provides the foundational data and protocols necessary for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.

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